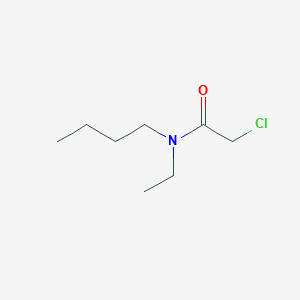
N-butyl-2-chloro-N-ethylacetamide
Übersicht
Beschreibung
N-butyl-2-chloro-N-ethylacetamide is a chemical compound with the linear formula C8H16ClNO . It has a molecular weight of 177.676 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-butyl-2-chloro-N-ethylacetamide is represented by the linear formula C8H16ClNO . This indicates that the molecule is composed of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of N-butyl-2-chloro-N-ethylacetamide are not fully detailed in the search results. The compound has a molecular weight of 177.676 .Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Environmental Impact
Research has explored the metabolic pathways of chloroacetamide herbicides, highlighting the complex processes involving their degradation in biological systems. A study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides, including butachlor, in human and rat liver microsomes, suggests that the carcinogenicity of these compounds may involve a metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. The study indicates that rat liver microsomes metabolize acetochlor and metolachlor to chloro-N-ethylacetamide derivatives, suggesting a potential route for the biotransformation of similar compounds (Coleman et al., 2000).
Biodegradation and Environmental Remediation
The environmental persistence and toxic effects of chloroacetamide herbicides have raised concerns. Research on the biodegradation of butachlor, a compound structurally related to N-butyl-2-chloro-N-ethylacetamide, by Bacillus sp. strain hys-1, has revealed a novel metabolic mechanism. This strain can metabolize butachlor into less harmful compounds, demonstrating the potential for microbial remediation of chloroacetamide-contaminated environments (Gao et al., 2015).
Synthetic Applications
In synthetic chemistry, research on chloroacetamide derivatives has focused on their utility as intermediates in the production of various compounds. Potdar et al. (2001) described the use of butyl-3-methylimidazolium chloroaluminate ionic liquid as a catalyst in the Pechmann condensation, a method potentially applicable to compounds with chloroacetamide functional groups for synthesizing coumarin derivatives (Potdar et al., 2001).
Pharmacological Research
Although the requirement excludes information related to drug use and side effects, it's important to note that chloroacetamide compounds have been studied for their pharmacological potential. Research into the synthesis and assessment of acetamide derivatives, including those with chloro groups, has been conducted to explore their applications in medicinal chemistry, focusing on their anti-inflammatory, analgesic, and antipyretic properties (Rani et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-butyl-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAAEYPCHPYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




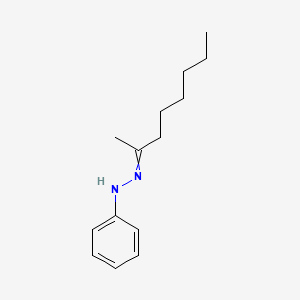

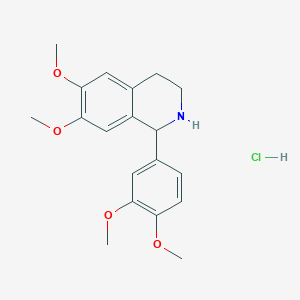


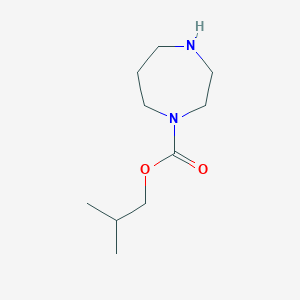
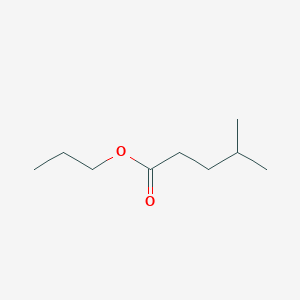
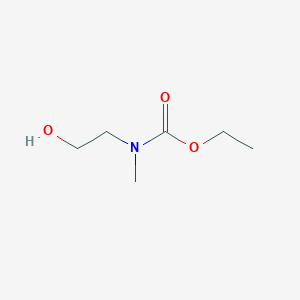
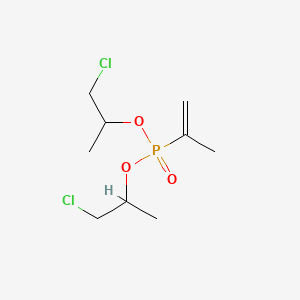

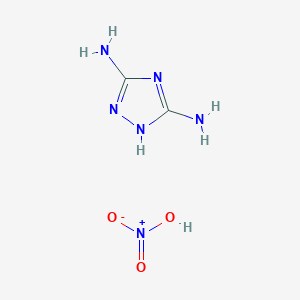
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid](/img/structure/B3369907.png)
